molecular formula C18H21FN2O4 B10976903 3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10976903
M. Wt: 348.4 g/mol
InChI Key: YIHVHEGAAFLWJZ-UHFFFAOYSA-N
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Description

3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a fluorophenyl group, a piperazine ring, and a bicyclic heptane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl piperazine intermediate. This intermediate is then reacted with a bicyclic heptane derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl piperazine structure but lacks the bicyclic heptane system.

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains the bicyclic heptane system but lacks the fluorophenyl piperazine group.

Uniqueness

3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C18H21FN2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H21FN2O4/c19-11-3-1-2-4-12(11)20-7-9-21(10-8-20)17(22)15-13-5-6-14(25-13)16(15)18(23)24/h1-4,13-16H,5-10H2,(H,23,24)

InChI Key

YIHVHEGAAFLWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)O

Origin of Product

United States

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